Cas no 1806781-01-0 (Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate)

Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C11H11F5N2O3/c1-2-20-10(19)7-6(21-11(14,15)16)3-5(4-17)18-8(7)9(12)13/h3,9H,2,4,17H2,1H3
- InChI Key: MQUBAOJBWYPJIQ-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OCC)=C(C=C(CN)N=1)OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 353
- Topological Polar Surface Area: 74.4
- XLogP3: 1.8
Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029082193-1g |
Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate |
1806781-01-0 | 97% | 1g |
$1,549.60 | 2022-03-31 |
Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate
Research Brief on Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806781-01-0)
Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate (CAS: 1806781-01-0) is a novel pyridine derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, exhibits promising potential as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer, infectious diseases, and neurological disorders. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, highlighting its versatility and therapeutic relevance.
The synthesis of Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate involves a multi-step process, starting with the functionalization of pyridine cores followed by selective fluorination and esterification. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient synthetic route with a high yield (78%) and excellent purity (>98%), making it suitable for large-scale production. The presence of the aminomethyl group at the 6-position allows for further derivatization, enabling the development of targeted drug candidates with enhanced pharmacokinetic properties.
Recent pharmacological evaluations have revealed that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer cell proliferation. For instance, a series of analogs were tested in vitro against a panel of cancer cell lines, showing IC50 values in the nanomolar range for certain targets. Molecular docking studies suggest that the difluoromethyl and trifluoromethoxy groups play a critical role in binding affinity, likely due to their electron-withdrawing effects and ability to form hydrogen bonds with key amino acid residues in the active site of target proteins.
In addition to its anticancer potential, Ethyl 6-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-3-carboxylate has been explored as a scaffold for antimicrobial agents. A 2024 preprint on BioRxiv reported its efficacy against drug-resistant bacterial strains, particularly when conjugated with other pharmacophores. The compound's ability to penetrate bacterial cell walls and disrupt essential enzymatic pathways underscores its utility in addressing the global challenge of antibiotic resistance.
Future research directions include optimizing the compound's metabolic stability and bioavailability through structural modifications, as well as expanding its applications in drug discovery. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these findings into clinical candidates. This brief underscores the compound's multifaceted potential and its growing importance in the development of next-generation therapeutics.
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